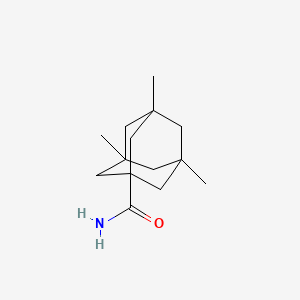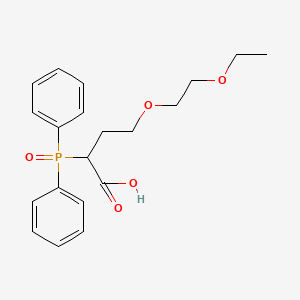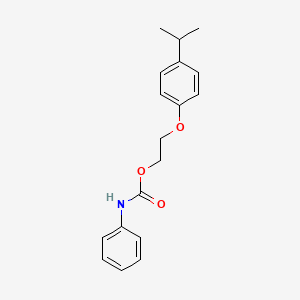![molecular formula C24H18BrNO2 B5206368 2-BROMO-N-[(2-HYDROXYNAPHTHALEN-1-YL)(PHENYL)METHYL]BENZAMIDE](/img/structure/B5206368.png)
2-BROMO-N-[(2-HYDROXYNAPHTHALEN-1-YL)(PHENYL)METHYL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BROMO-N-[(2-HYDROXYNAPHTHALEN-1-YL)(PHENYL)METHYL]BENZAMIDE is a complex organic compound that features a bromine atom, a hydroxynaphthalene group, and a benzamide structure
Preparation Methods
The synthesis of 2-BROMO-N-[(2-HYDROXYNAPHTHALEN-1-YL)(PHENYL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hydroxynaphthalene Intermediate: This step involves the reaction of naphthalene with suitable reagents to introduce a hydroxyl group.
Amidation: The final step involves the formation of the benzamide structure through an amidation reaction, typically using benzoyl chloride and an amine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-BROMO-N-[(2-HYDROXYNAPHTHALEN-1-YL)(PHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
2-BROMO-N-[(2-HYDROXYNAPHTHALEN-1-YL)(PHENYL)METHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: It is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound’s interactions with enzymes and receptors are of interest for understanding its biological activity and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-BROMO-N-[(2-HYDROXYNAPHTHALEN-1-YL)(PHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxynaphthalene group may play a crucial role in binding to these targets, while the bromine atom and benzamide structure contribute to the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-BROMO-N-[(2-HYDROXYNAPHTHALEN-1-YL)(PHENYL)METHYL]BENZAMIDE include:
2-BROMO-N-(2-HYDROXY-5-METHYL-PHENYL)-BENZAMIDE: This compound has a similar structure but with a methyl group, which may alter its chemical properties and biological activity.
2-BROMO-N-(2-HYDROXYNAPHTHALEN-1-YL)-BENZAMIDE: Lacking the phenyl group, this compound provides insights into the role of the phenyl group in the overall activity of the molecule.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNO2/c25-20-13-7-6-12-19(20)24(28)26-23(17-9-2-1-3-10-17)22-18-11-5-4-8-16(18)14-15-21(22)27/h1-15,23,27H,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMKZQDOMZFSRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(5-chloro-2-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5206293.png)

![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5206307.png)
methanone](/img/structure/B5206312.png)
![N-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5206315.png)
![5-({[3-(4-ethylphenoxy)propyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5206327.png)
![N-[(2-chlorophenyl)methyl]-N'-(4-phenoxyphenyl)oxamide](/img/structure/B5206329.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-methylsulfanylpropyl)propanamide](/img/structure/B5206341.png)

![7-(4-bromophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5206354.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-hydroxybenzyl)-3-piperidinol](/img/structure/B5206361.png)
![methyl 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5206386.png)
